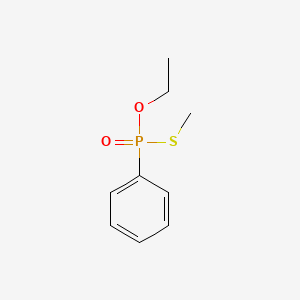
(Trimethylsilyl)methyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trimethylsilyl)methyl phosphorodichloridate is a chemical compound that features a trimethylsilyl group attached to a methyl phosphorodichloridate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of phosphorylating agents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Trimethylsilyl)methyl phosphorodichloridate can be synthesized by reacting methyl phosphorodichloridate with trimethylsilyl bromide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: (Trimethylsilyl)methyl phosphorodichloridate undergoes various chemical reactions, including substitution reactions. It is particularly useful as a phosphorylating agent in the synthesis of S,S-dialkyl phosphorodithioates .
Common Reagents and Conditions: Common reagents used in reactions with this compound include trimethylsilyl bromide and other silylating agents. The reactions often require controlled environments to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound include various phosphorylated compounds, such as S,S-dialkyl phosphorodithioates .
Scientific Research Applications
(Trimethylsilyl)methyl phosphorodichloridate has several applications in scientific research:
Biology: While specific biological applications are less documented, its role in synthesizing phosphorylated compounds can be relevant in biochemical studies.
Mechanism of Action
The mechanism of action for (trimethylsilyl)methyl phosphorodichloridate primarily involves its role as a phosphorylating agent. The trimethylsilyl group provides steric protection, allowing the phosphorodichloridate moiety to react selectively with target molecules. This selective reactivity is crucial for the formation of desired phosphorylated products .
Comparison with Similar Compounds
Trimethylsilyl chloride: Another silylating agent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for similar purposes in derivatization reactions.
Uniqueness: (Trimethylsilyl)methyl phosphorodichloridate is unique due to its dual functionality, combining the properties of a silylating agent with those of a phosphorylating agent. This dual functionality allows it to participate in a broader range of chemical reactions compared to other silylating agents .
Properties
CAS No. |
56964-58-0 |
|---|---|
Molecular Formula |
C4H11Cl2O2PSi |
Molecular Weight |
221.09 g/mol |
IUPAC Name |
dichlorophosphoryloxymethyl(trimethyl)silane |
InChI |
InChI=1S/C4H11Cl2O2PSi/c1-10(2,3)4-8-9(5,6)7/h4H2,1-3H3 |
InChI Key |
GYFCCSPUCUKUKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)COP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



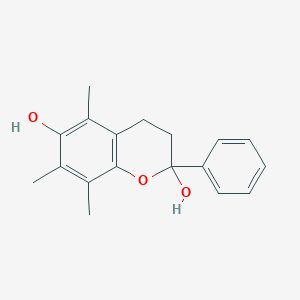
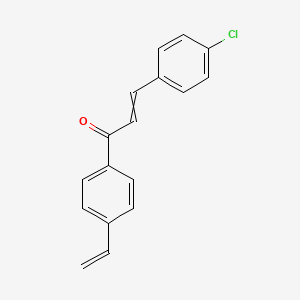
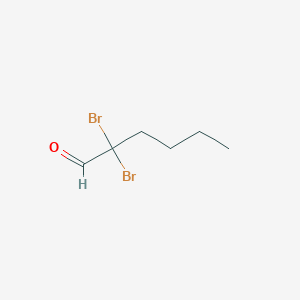
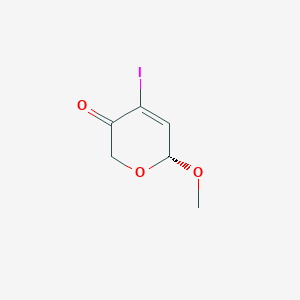
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
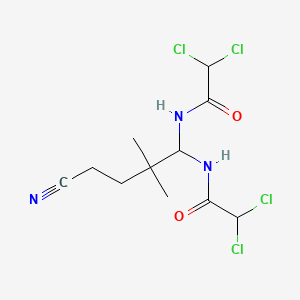


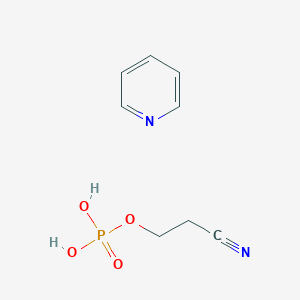
![1,6-Dimethyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14628482.png)

![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
